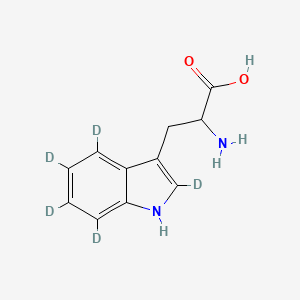

DL-Tryptophan-d5 (major)

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12N2O2 |

|---|---|

Molecular Weight |

209.26 g/mol |

IUPAC Name |

2-amino-3-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/i1D,2D,3D,4D,6D |

InChI Key |

QIVBCDIJIAJPQS-SNOLXCFTSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)[2H])CC(C(=O)O)N)[2H])[2H] |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N |

Origin of Product |

United States |

Preparation, Purity Assessment, and Research Grade Characterization of Dl Tryptophan D5

Methodologies for Deuterium (B1214612) Incorporation into Tryptophan Isomers for Research

The introduction of deuterium atoms into the tryptophan molecule can be achieved through both chemical and biotechnological methods. These processes aim for high levels of deuterium enrichment and stability of the isotope label.

Chemical Synthesis Approaches for DL-Tryptophan-d5

A prominent chemical method for producing deuterated tryptophan is through a platinum-catalyzed hydrogen-deuterium exchange reaction. This approach involves heating a mixture of tryptophan with a platinum-on-carbon (Pt/C) catalyst in the presence of deuterium oxide (D₂O) and a co-solvent like 2-propanol in a high-pressure vessel. mdpi.compreprints.org The reaction parameters, such as temperature and duration, are optimized to achieve selective and stable incorporation of deuterium. mdpi.compreprints.org One of the consequences of this deuteration reaction is significant racemization of the amino acid, leading to the formation of DL-tryptophan. mdpi.compreprints.org

A study optimized this Pt/C-catalyzed reaction to achieve high levels of deuterium incorporation into various amino acids, including tryptophan. mdpi.com The process involves heating the amino acid and the catalyst in a D₂O/2-propanol mixture, followed by removal of the catalyst and evaporation of the solvent to yield the deuterated product. mdpi.com

Another chemical strategy involves the selective deuteration at specific positions of the tryptophan molecule. For instance, 2-D-L-tryptophan has been synthesized via sequential Iridium-catalyzed C-H borylation and C-2-deborylative deuteration steps. nih.gov

Biotechnological Routes for Deuterated Tryptophan Production

Biotechnological methods offer an alternative for producing deuterated tryptophan, often with high specificity. One such method involves the enzymatic coupling of halogenated derivatives of indole (B1671886) with S-methyl-L-cysteine in a deuterated medium (²H₂O), catalyzed by the enzyme tryptophanase (EC 4.1.99.1). nih.gov This enzymatic synthesis can lead to specific labeling, for example, 100% deuterium labeling in the α-position of the side chain. nih.gov

Furthermore, isotopomers of L-tryptophan with deuterium specifically in the indole ring have been produced by coupling labeled indoles with L-serine, catalyzed by extracts of E. coli cells containing the enzyme tryptophan synthetase. researchgate.net The biosynthesis of tryptophan derivatives can also be achieved through metabolic engineering and synthetic biology, utilizing the tryptophan biosynthesis pathways of microorganisms like Escherichia coli and Corynebacterium glutamicum. nih.gov

Isotopic Purity and Positional Isomerism Determination for Research Applications

Ensuring the isotopic purity and correctly identifying the positions of deuterium incorporation are crucial for the use of DL-Tryptophan-d5 in research.

Quantitative Assessment of Deuterium Enrichment (Atom % D)

The degree of deuterium incorporation is a key parameter for deuterated compounds. For commercially available L-Tryptophan-(indole-d5), the isotopic purity is often specified as atom % D.

Table 1: Isotopic Purity of Commercially Available L-Tryptophan-(indole-d5)

| Supplier | Isotopic Purity (Atom % D) |

|---|---|

| Sigma-Aldrich | 97 |

This table presents representative data and may not be exhaustive.

Spectroscopic and Chromatographic Methods for Isotopic Purity Validation

A combination of spectroscopic and chromatographic techniques is employed to validate the isotopic purity and determine the isomeric composition of DL-Tryptophan-d5.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ²H NMR spectroscopy are powerful tools for confirming the level of deuteration in amino acids. mdpi.com By analyzing the NMR spectra, the extent of deuterium incorporation at specific positions in the tryptophan molecule can be determined. mdpi.comresearchgate.net

Chiral Chromatography: The deuteration process, particularly through chemical synthesis, often results in a racemic mixture of D- and L-tryptophan. mdpi.compreprints.org Chiral column chromatography is used to separate these enantiomers, allowing for the isolation and quantification of each isomer. mdpi.com For instance, high-performance liquid chromatography (HPLC) with a chiral column can be used to separate commercial L-tryptophan from deuterated tryptophan, revealing the presence of both D- and L-forms in the deuterated sample. mdpi.com

Analytical Validation of DL-Tryptophan-d5 Reference Materials

DL-Tryptophan-d5 is widely used as an internal standard for the quantification of tryptophan and its metabolites in various biological matrices using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). creative-proteomics.comnih.govnih.gov The validation of DL-Tryptophan-d5 as a reference material involves demonstrating its suitability for this purpose.

The addition of an isotope-labeled internal standard like DL-Tryptophan-d5 is crucial for minimizing assay variation and improving the accuracy and reproducibility of quantitative methods. creative-proteomics.comnih.gov In a typical workflow, a known amount of the deuterated internal standard is added to the sample before preparation and analysis. The ratio of the signal from the endogenous analyte to the signal from the internal standard is then used for quantification, which corrects for variations in sample preparation and instrument response. nih.gov

The analytical validation of a method using DL-Tryptophan-d5 as an internal standard would typically include the assessment of linearity, sensitivity, precision, and accuracy, as demonstrated in various studies for the quantification of tryptophan and its metabolites. frontiersin.orgscielo.br

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| DL-Tryptophan-d5 |

| L-Tryptophan |

| D-Tryptophan |

| Deuterium oxide |

| 2-propanol |

| S-methyl-L-cysteine |

| Indole |

| L-serine |

Role in Calibration and Quality Control in Research Assays

In quantitative research assays, particularly those utilizing Liquid Chromatography-Mass Spectrometry (LC-MS/MS), DL-Tryptophan-d5 serves a critical function as a stable isotope-labeled internal standard (SIL-IS). biopharmaservices.comcaymanchem.com Internal standards are essential for accurate quantification as they are added at a known concentration to samples and controls to correct for variations that can occur during sample preparation and analysis. biopharmaservices.com

The primary value of a SIL-IS like DL-Tryptophan-d5 is its ability to mimic the behavior of the unlabeled analyte (endogenous tryptophan) throughout the analytical process. biopharmaservices.com Since it is chemically identical to the analyte but has a different mass due to the deuterium atoms, it co-elutes with the analyte during chromatography and experiences similar ionization effects in the mass spectrometer. biopharmaservices.comnih.gov This co-behavior allows it to compensate for variability in sample extraction, injection volume, and matrix effects, which are common sources of error in bioanalysis. biopharmaservices.comnih.gov By normalizing the signal of the analyte to the signal of the internal standard, researchers can achieve highly accurate and precise measurements.

For example, in studies analyzing tryptophan metabolism, DL-Tryptophan-d5 is added to plasma samples before protein precipitation to accurately quantify endogenous tryptophan levels. nih.gov The use of a SIL-IS is considered the gold standard in quantitative bioanalysis due to its ability to improve data reliability and reproducibility. biopharmaservices.com

Table 1: Analytical Techniques for Characterization of DL-Tryptophan-d5

| Analytical Technique | Purpose | Key Findings |

| ¹H and ²H NMR Spectroscopy | To confirm the level and position of deuterium incorporation. mdpi.com | Provides detailed structural information and verifies the extent of labeling. |

| HPLC | To assess the chemical purity of the compound. mdpi.comnih.gov | Ensures the absence of significant impurities that could interfere with analysis. |

| Mass Spectrometry (MS) | To confirm the molecular weight and isotopic enrichment. sigmaaldrich.comloewenlabs.com | Verifies the mass shift corresponding to the number of deuterium atoms incorporated (M+5). sigmaaldrich.com |

| Fluorescence Spectroscopy | To evaluate UV-induced degradation and changes in fluorescence properties. mdpi.comnih.gov | Deuteration can enhance photostability compared to the unlabeled compound. mdpi.com |

Ensuring Lot-to-Lot Consistency for Longitudinal Research Studies

Longitudinal studies, which involve collecting samples from the same subjects over an extended period, present unique challenges for analytical consistency. chop.edu The stability of the analyte of interest is a major concern, and often, samples collected over several years must be analyzed in different batches using different lots of reagents and calibrators. chop.edu Variations between these lots can introduce systematic errors, leading to shifts in results that could be misinterpreted as biological changes. nih.gov

The use of a consistent, well-characterized internal standard like DL-Tryptophan-d5 is crucial for mitigating the impact of lot-to-lot variation. chop.edumyadlm.org By including the same internal standard in every analytical run, researchers can monitor and correct for shifts in instrument performance and reagent quality over time. Verifying the performance of new reagent lots is a critical step in quality control for clinical and research laboratories. nih.govmyadlm.org

Table 2: Research Applications of DL-Tryptophan-d5

| Research Area | Application | Purpose |

| Metabolomics | Internal standard in LC-MS assays. nih.govisotope.com | Accurate quantification of tryptophan and its metabolites in biological fluids. |

| Clinical Chemistry | Quality control and calibration. isotope.com | Ensuring the accuracy and reproducibility of diagnostic tests involving tryptophan. |

| Pharmacokinetic Studies | Tracer for metabolic tracing. mdpi.com | Studying the absorption, distribution, metabolism, and excretion (ADME) of tryptophan. |

| Proteomics | Standard for protein quantification. isotope.com | Used in methods like SILAC (Stable Isotope Labeling with Amino acids in Cell culture). |

Advanced Bioanalytical Methodologies Employing Dl Tryptophan D5 As an Internal Standard

Principles of Isotope Dilution Mass Spectrometry (IDMS) in Quantitative Bioanalysis

Isotope Dilution Mass Spectrometry (IDMS) is considered a gold standard for quantitative analysis due to its high specificity, sensitivity, and accuracy. nih.govnih.gov This technique relies on the use of a stable isotope-labeled version of the analyte as an internal standard. nih.govresearchgate.net For the analysis of tryptophan, DL-Tryptophan-d5 is a commonly used internal standard. nih.govescholarship.orgmdpi.com

Theoretical Framework for Absolute Quantification

The core principle of IDMS lies in adding a precisely known quantity of an isotopically labeled standard, the "spike," to a sample before any processing or analysis. researchgate.netresearchgate.net In this case, a known amount of DL-Tryptophan-d5 is added to the biological sample containing the endogenous, unlabeled tryptophan (the analyte). nih.govescholarship.org

Because the labeled standard (e.g., DL-Tryptophan-d5) and the unlabeled analyte (tryptophan) are chemically identical, they exhibit nearly the same behavior during sample preparation, chromatography, and ionization in the mass spectrometer. researchgate.netnih.gov Any loss of the analyte during these steps will be accompanied by a proportional loss of the internal standard. nih.gov

The mass spectrometer distinguishes between the analyte and the internal standard based on their mass-to-charge (m/z) ratio difference. nih.gov The absolute quantity of the analyte in the original sample is then calculated by measuring the ratio of the signal intensity of the analyte to that of the known amount of the internal standard. nih.govnih.gov This ratiometric measurement allows for highly accurate and precise quantification, as it is independent of sample recovery variations. nih.govnih.gov

Correction for Matrix Effects and Ion Suppression/Enhancement

Biological samples such as plasma, serum, and urine are highly complex matrices that can significantly interfere with the ionization process in the mass spectrometer's source. nih.govbevital.no This interference, known as the matrix effect, can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal, resulting in inaccurate quantification. bevital.noacs.org

The use of a stable isotope-labeled internal standard like DL-Tryptophan-d5 is a powerful strategy to compensate for these matrix effects. nih.govresearchgate.net Since DL-Tryptophan-d5 has physicochemical properties that are almost identical to those of natural tryptophan, it co-elutes during the chromatographic separation and experiences the same degree of ion suppression or enhancement as the analyte. nih.govnih.gov

By calculating the ratio of the analyte's peak area to the internal standard's peak area, the variability introduced by matrix effects is effectively normalized. bevital.no While minor differences in chromatographic retention times between deuterated standards and their non-deuterated counterparts can sometimes lead to differential ion suppression, the use of SIL-IS remains one of the most effective methods for mitigating matrix effects in LC-MS based bioanalysis. researchgate.netnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for the sensitive and selective quantification of tryptophan and its metabolites in biological fluids. nih.govtudelft.nl The development of robust LC-MS/MS methods heavily relies on the use of internal standards like DL-Tryptophan-d5 to ensure data quality. escholarship.orgnih.govtandfonline.com

Chromatographic Separation Techniques for Tryptophan and Metabolites

The simultaneous analysis of tryptophan and its diverse metabolites is challenging due to their wide range of chemical properties and concentrations in biological samples. nih.govmolnar-institute.com Effective chromatographic separation is essential to resolve these compounds from each other and from interfering matrix components before they enter the mass spectrometer.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common separation technique used for tryptophan and its metabolites. tandfonline.comnih.gov Optimization of this technique is critical for achieving reliable results.

Key optimization parameters include:

Column Selection: C18 and C8 columns are frequently used, providing retention and separation based on the hydrophobicity of the analytes. nih.govdiva-portal.orgresearchgate.net Specialized columns, such as those with pentafluorophenyl (PFP) phases, have also been employed to minimize chromatographic shifts between deuterated standards and their analytes. acs.org

Mobile Phase Composition: The mobile phase typically consists of an aqueous component and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acidic modifier such as formic acid to improve peak shape and ionization efficiency. nih.govmolnar-institute.com

Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is generally required to separate the wide range of metabolites within a reasonable analysis time. bevital.notandfonline.commolnar-institute.com For example, a 5-minute gradient can be sufficient for separating up to 31 tryptophan catabolites. nih.gov

Temperature: Column temperature is controlled (e.g., at 40 °C) to ensure reproducible retention times. nih.govdiva-portal.org

The following table summarizes typical parameters used in reversed-phase chromatography for tryptophan metabolite analysis.

| Parameter | Typical Conditions | Research Finding |

| Stationary Phase | Reversed-Phase C18 or HSS T3 | A Waters HSS T3 column (100 × 2.1 mm, 1.8 µm) was used for the separation of 31 tryptophan catabolites. nih.gov An Acquity UPLC premier HSS T3 column (1.8 μm, 2.1 × 100 mm) was used for analyzing tryptophan-melatonin metabolites. diva-portal.org |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile or Methanol | Mobile phase A was 0.1% formic acid in water, and mobile phase B was 0.1% formic acid in acetonitrile (ACN). nih.gov Another study used methanol as the organic modifier in solvent B. molnar-institute.com |

| Flow Rate | 0.3 - 0.4 mL/min | A flow rate of 0.4 mL/min was used for a 5-minute total runtime. nih.gov A flow rate of 0.3 mL/min was used in another method. diva-portal.org |

| Column Temperature | 40 °C | The column was thermostated at 40°C to ensure stable retention times. nih.govdiva-portal.org |

| Internal Standard | DL-Tryptophan-d5 | DL-Tryptophan-d5 was used as an internal standard in methods analyzing tryptophan and its metabolites in human plasma and urine. mdpi.comnih.govmdpi.com |

Capillary electrochromatography (CEC) is a hybrid separation technique that combines the high efficiency of capillary electrophoresis with the stationary phase interactions of HPLC. nih.govresearchgate.net When coupled with mass spectrometry, CEC-MS emerges as a powerful platform for analyzing complex biological samples. nih.govresearchgate.net

In CEC, separation is driven by both electrophoretic mobility and partitioning between the stationary and mobile phases, all under the influence of a strong electric field that generates an electroosmotic flow (EOF). researchgate.netutsa.edu This can lead to very high separation efficiencies. researchgate.net Open-tubular CEC (OT-CEC) columns with chemically bonded stationary phases are often used to provide stable and reproducible analyses. utsa.edu

For the analysis of tryptophan and its metabolites, CEC-MS methods have been developed using various stationary phases, such as 4-vinylphenylboronic acid (4-VPBA) or acrylamido-2-methyl-1-propanesulfonic acid (AMPS). nih.govutsa.edu Optimization involves adjusting the background electrolyte (BGE) composition and pH, separation voltage, and column length. nih.govutsa.edu The use of internal standards, including deuterated tryptophan, in conjunction with methods like standard addition, is crucial for accurate quantification and overcoming matrix-related issues in CEC-MS. nih.govx-mol.com

The table below details parameters for a CEC-MS method for tryptophan analysis.

| Parameter | Typical Conditions | Research Finding |

| Stationary Phase | 4-vinylphenylboronic acid (4-VPBA) | A novel 4-VPBA stationary phase was evaluated for the separation of tryptophan, kynurenine (B1673888), and 3-hydroxykynurenine. nih.govx-mol.com |

| Background Electrolyte | 15 mM (NH₄)₂CO₃ at pH 8 | Optimal separation was achieved using 15 mM ammonium (B1175870) carbonate at a pH of 8. nih.govx-mol.com |

| Separation Voltage | 25 kV | A separation voltage of 25 kV was applied across the capillary. nih.govx-mol.com |

| Column Length | 90 cm | A 90 cm long open-tubular capillary column was used. nih.govx-mol.com |

| Quantification Strategy | Internal Standards & Standard Addition | The method of standard addition combined with an internal standards approach was used to overcome matrix matching issues and eliminate procedural errors. nih.govx-mol.com |

Tandem Mass Spectrometry (MS/MS) Parameters for DL-Tryptophan-d5

Tandem mass spectrometry (MS/MS) is a cornerstone technique for the selective and sensitive quantification of analytes within complex biological mixtures. The use of a stable isotope-labeled internal standard, such as DL-Tryptophan-d5, is critical for correcting for matrix effects and variations in sample processing and instrument response. This section details the optimization of MS/MS parameters for DL-Tryptophan-d5, a process essential for developing robust and reliable bioanalytical methods.

Optimization of Multiple Reaction Monitoring (MRM) Transitions

Multiple Reaction Monitoring (MRM) is a highly specific and sensitive data acquisition mode used in tandem mass spectrometry. The optimization of MRM transitions involves the selection of a precursor ion, typically the protonated molecule [M+H]⁺, and a specific product ion generated through collision-induced dissociation (CID). For DL-Tryptophan-d5, the precursor ion is observed at a mass-to-charge ratio (m/z) of 210.0. nih.gov Through direct infusion or flow injection analysis, the fragmentation of this precursor ion is studied at various collision energies to identify the most intense and stable product ions.

The selection of quantifier and qualifier ions is a critical step. The most intense product ion is usually chosen as the "quantifier" for maximum sensitivity, while a second, less intense product ion serves as a "qualifier" to confirm the identity of the analyte. nih.gov This dual-ion monitoring enhances the specificity and reliability of the analytical method.

Several studies have reported optimized MRM transitions for Tryptophan-d5. For instance, one method utilized the transition of m/z 210.0 → 193.0. nih.gov Another study reported a similar transition for Tryptophan-d5 at m/z 209.8, fragmenting to a product ion of 192.0. mdpi.com The minor difference in the precursor m/z is likely due to instrument calibration and resolution. The optimization process also involves fine-tuning instrument parameters such as cone voltage and collision energy to maximize the signal intensity of the selected transitions. nih.gov For example, a cone voltage of 35 V and a collision energy of 20 eV have been reported as optimal for the analysis of Tryptophan-d5. nih.gov

The table below summarizes representative MRM transitions and associated parameters for Tryptophan-d5 found in the literature.

| Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Reference |

| 210.0 | 193.0 | 35 | 20 | nih.gov |

| 209.8 | 192.0 | - | - | mdpi.com |

| 209.8 | 150.0 | - | - | mdpi.com |

Table: Optimized MRM transitions for DL-Tryptophan-d5.

It is important to note that optimal parameters can vary between different mass spectrometer models and manufacturers, necessitating instrument-specific optimization.

Consideration of Product Ion Spectra and Fragmentation Patterns in Co-Elution

A thorough understanding of the product ion spectrum and fragmentation pattern of DL-Tryptophan-d5 is crucial, especially when dealing with potential co-eluting compounds. Co-elution occurs when multiple compounds are not fully separated by the chromatography system and enter the mass spectrometer simultaneously. This can lead to isobaric interference, where compounds have the same nominal mass, and potentially similar fragmentation patterns, complicating accurate quantification.

The fragmentation of tryptophan and its deuterated isotopologues primarily involves the loss of the side chain. The product ion spectra of tryptophan and Tryptophan-d5 show considerable overlap in their labeled and unlabeled fragments. researchgate.net This is a critical consideration, as it can complicate data interpretation and quantification, particularly in methods that rely on the unique fragmentation of the internal standard.

One potential issue is signal cross-talk, which can occur if analytes have similar precursor and product ions. mdpi.com For example, a study noted a cross-signal contribution between Kynurenine (KYN) and Tryptophan-d5 (TRP-D5) because their precursor ions differ by only 1 m/z (208.8 for KYN vs. 209.8 for TRP-D5) and their primary product ions are nearly identical (191.9 for KYN vs. 192.0 for TRP-D5). mdpi.com This highlights the importance of chromatographic separation to resolve such closely related compounds. In cases where baseline separation is not achieved, the selection of unique MRM transitions becomes even more critical.

The product ion scan of Tryptophan-d5 can reveal numerous fragment ions. mdpi.com Careful selection of product ions that are unique to the internal standard and free from interference from the analyte or other matrix components is paramount for accurate quantification.

Data-Independent Acquisition (DIA) and SWATH-MS in Metabolomics Research

Data-Independent Acquisition (DIA) is an emerging technique in mass spectrometry that offers a comprehensive and unbiased approach to data collection. Unlike traditional data-dependent acquisition (DDA), where the mass spectrometer selects a limited number of precursor ions for fragmentation, DIA methods fragment all ions within a specified mass range. nih.govsciex.com One of the most popular DIA strategies is Sequential Window Acquisition of all THeoretical fragment-ion spectra (SWATH-MS). lcms.czsciex.com

In SWATH-MS, the entire mass range is divided into a series of isolation windows, and all ions within each window are fragmented and analyzed. nih.gov This creates a complete digital map of the sample's metabolome, allowing for retrospective analysis of the data without the need for re-injection. sciex.com The use of a stable isotope-labeled internal standard like DL-Tryptophan-d5 within a DIA workflow can enhance the quantitative accuracy of the analysis.

The advantages of DIA and SWATH-MS in metabolomics research include:

Comprehensive Data Capture: MS/MS spectra are acquired for all detectable analytes in a sample, not just the most abundant ones, leading to improved metabolite coverage. lcms.czsciex.com

Improved Reproducibility: The systematic and non-stochastic nature of DIA leads to higher reproducibility compared to DDA. sciex.com

Quantitative and Qualitative Analysis: DIA provides both quantitative data at the MS and MS/MS levels and qualitative information from the fragment ion spectra. lcms.cz

However, a challenge in DIA is the complexity of the resulting MS/MS spectra, which can contain fragments from multiple co-eluting precursor ions. nih.gov This can make it difficult to correctly link fragment ions back to their respective precursors. Advanced deconvolution algorithms are often required to process DIA data and extract meaningful quantitative and qualitative information. researchgate.net The use of variable Q1 isolation windows, optimized for the specific matrix, can improve data quality by increasing specificity. sciex.com

While the application of DL-Tryptophan-d5 is more established in targeted MRM-based methods, its role as an internal standard is equally valuable in untargeted and semi-targeted DIA workflows to ensure data quality and reliable quantification in complex metabolomics studies.

Method Validation in Diverse Biological Research Matrices

Method validation is a critical process in bioanalytical chemistry that demonstrates the reliability, reproducibility, and accuracy of an analytical method for its intended purpose. When using DL-Tryptophan-d5 as an internal standard for the quantification of tryptophan and related metabolites, the validation process must be rigorously performed in the specific biological matrix of interest, such as plasma, serum, or urine. nih.govmdpi.com

Linearity and Dynamic Range Determination

Linearity is the ability of the analytical method to produce results that are directly proportional to the concentration of the analyte in the sample. The dynamic range is the concentration range over which the method is linear, accurate, and precise. To determine linearity, calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard (DL-Tryptophan-d5) against a series of known analyte concentrations.

A linear regression analysis is typically performed, and the coefficient of determination (r²) is used to assess the quality of the fit. An r² value greater than 0.99 is generally considered acceptable. nih.govresearchgate.net Studies have demonstrated excellent linearity for methods quantifying tryptophan using a deuterated internal standard across a wide range of concentrations in various matrices. For example, a method for analyzing 39 metabolites in human plasma and urine showed correlation coefficients (r²) greater than 0.990 for all analytes. nih.gov Another study reported a linear range of 1.25-4000 ng/mL for tryptophan with a regression coefficient of 0.996. researchgate.net

The table below provides examples of linearity data from studies using a deuterated tryptophan internal standard.

| Matrix | Analyte | Linear Range | Correlation Coefficient (r²) | Reference |

| Human Plasma & Urine | Tryptophan & 38 other metabolites | ppb to ppm | > 0.990 | nih.gov |

| Human Serum | Tryptophan | 2–125 µM | Not specified, power function used | mdpi.com |

| Human Plasma | Tryptophan | 1.25–4000 ng/mL | 0.996 | researchgate.net |

Table: Examples of Linearity for Tryptophan Quantification using a Deuterated Internal Standard.

Precision, Accuracy, and Recovery Assessments

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is assessed at two levels: intra-day (repeatability) and inter-day (intermediate precision). Generally, a CV of less than 15% is considered acceptable. nih.gov

Accuracy is the closeness of the mean test results obtained by the method to the true value. It is typically expressed as the percentage of the nominal concentration. An accuracy within 85-115% is generally required. mdpi.com

Recovery is the extraction efficiency of an analytical method, determined by comparing the analytical response of an analyte extracted from a biological matrix with the response of a pure standard solution of the same concentration.

Several studies have reported excellent precision, accuracy, and recovery for methods using Tryptophan-d5 as an internal standard. For example, a method for tryptophan and its metabolites in human plasma and urine demonstrated analytical precision with a CV of less than 15% and recovery of over 80% at medium spiked concentrations. nih.gov Another study reported intra- and inter-day precision with RSDs ranging from 0.3% to 8.9% and accuracy between 93.3% and 110.1%. researchgate.net In a separate investigation, the recovery of tryptophan was found to be 97.7% in plasma and 90.9% in serum. google.com

The following table summarizes precision and accuracy data from a study validating a method for 48 endogenous amino acids in human plasma.

| Quality Control Level | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) | Reference |

| Low (LQC) | 85.0 - 116.0 | < 14.2 | 82.7 - 117.5 | 3.2 - 14.2 | mdpi.com |

| Medium (MQC) | 86.8 - 112.7 | < 9.5 | 86.5 - 117.1 | 2.0 - 13.6 | mdpi.com |

| High (HQC) | 86.8 - 110.1 | < 9.3 | 84.8 - 108.6 | 1.6 - 11.3 | mdpi.com |

Table: Precision and Accuracy Data from a Validated Method in Human Plasma.

These validation parameters are essential to ensure that the analytical method is reliable and provides accurate quantitative data for its application in clinical and research settings.

Stability Studies of DL-Tryptophan-d5 in Prepared Samples and Solutions

The reliability of quantitative bioanalytical methods hinges on the stability of all components within a sample, from the point of collection to the final analysis. As an internal standard, the stability of DL-Tryptophan-d5 is critical to ensure accurate and reproducible quantification of endogenous tryptophan and its metabolites. Research indicates that the stability of tryptophan and its deuterated isotopologues can be influenced by the sample matrix, storage temperature, and duration.

Studies have demonstrated that DL-Tryptophan-d5, when used as an internal standard, exhibits excellent stability under typical laboratory conditions. In the development of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for analyzing tryptophan metabolites and neurotransmitters in mouse serum and brain tissue, all analytes, including the internal standard, were found to be stable in prepared samples stored in an autosampler at room temperature for 24 hours. nih.gov This short-term stability is crucial for the integrity of samples during the course of a typical automated analytical run.

Longer-term stability has also been assessed, which is vital for studies involving large batches of samples or when analysis cannot be performed immediately. In a validated ultrahigh-performance liquid chromatography-electrospray ionization-tandem mass spectrometry (UHPLC-ESI-MS/MS) method for the targeted quantification of metabolites in human plasma and urine, the analytes were demonstrated to be stable for up to three weeks after the initial acquisition. nih.govmdpi.com Furthermore, another study showed that most metabolites, including tryptophan for which DL-Tryptophan-d5 serves as a standard, were stable in aqueous solution for up to 72 hours. acs.org The preservation of tryptophan metabolites is a known challenge, and specific methods have been developed to ensure their quantitative preservation in biological samples like urine prior to analysis. nih.gov

The following table summarizes findings from various studies on the stability of prepared samples containing deuterated tryptophan as an internal standard.

| Matrix | Storage Condition | Stability Duration | Analytical Platform | Reference |

|---|---|---|---|---|

| Human Plasma & Urine | Post-acquisition | Up to 3 weeks | UHPLC-ESI-MS/MS | nih.govmdpi.com |

| Mouse Serum & Brain Homogenate | Room Temperature (Autosampler) | 24 hours | LC-MS/MS | nih.gov |

| Aqueous Solution | Not specified | Up to 72 hours | UHPLC-ESI-MS/MS | acs.org |

Integration with High-Throughput Quantitative Metabolomics Platforms

DL-Tryptophan-d5 is an integral component in advanced, high-throughput quantitative metabolomics, where it is primarily used as an internal standard for the precise measurement of tryptophan and its derivatives. creative-proteomics.com Its chemical structure is nearly identical to endogenous tryptophan, but its increased mass due to deuterium (B1214612) labeling allows it to be distinguished by a mass spectrometer. This property enables it to mimic the analyte's behavior during sample preparation (e.g., extraction, derivatization) and ionization in the MS source, effectively correcting for matrix effects and variations in analytical processing, which enhances the accuracy and reproducibility of quantification. creative-proteomics.com

The use of DL-Tryptophan-d5 is prevalent in methods based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a cornerstone of modern metabolomics. creative-proteomics.com These platforms are favored for their sensitivity, selectivity, and capacity for multiplexing. For instance, a UHPLC-ESI-MS/MS method was developed for the targeted quantification of 39 metabolites related to tryptophan, tyrosine, and other amino acid pathways in human plasma and urine, where DL-Tryptophan-d5 was employed as an internal standard for indole (B1671886) derivatives. nih.govmdpi.com Such methods are designed for high throughput, capable of analyzing up to 96 samples per day, making them suitable for large-scale clinical and epidemiological studies. nih.govmdpi.comacs.org

In a targeted metabolomics study of COVID-19 patient serum, L-Tryptophan-d5 was spiked into sample extracts to a final concentration of 50 µM to quantify endogenous tryptophan, kynurenine, and kynurenic acid. liverpool.ac.uk Similarly, other deuterated forms like Tryptophan-d8 have been used in LC-MS/MS methods to quantify a panel of tryptophan-derived uremic solutes in human serum. nih.gov The development of these high-resolution assays allows for the simultaneous quantification of dozens of neurotransmitters and tryptophan metabolites in diverse biological matrices including feces, serum, and brain tissues. acs.org

The table below details the integration of deuterated tryptophan, including DL-Tryptophan-d5, in various high-throughput quantitative platforms.

| Analytical Platform | Sample Matrix | Key Target Analytes | Internal Standard Application | Reference |

|---|---|---|---|---|

| UHPLC-ESI-MS/MS | Human Plasma, Serum, Urine | Tryptophan, Tyrosine, BCAA, and gut-derived metabolites | TRP-d5 used for indole derivatives | nih.govmdpi.comacs.org |

| LC-MS/MS | Human Serum (COVID-19 patients) | Tryptophan, Kynurenine, Kynurenic Acid | Tryptophan-d5 spiked to a final concentration of 50 µM | liverpool.ac.uk |

| LC-MS/MS | Mouse Serum & Brain | Tryptophan, Kynurenine, Serotonin (B10506), and other neurotransmitters | Used as internal standard for simultaneous determination of 10 analytes | nih.gov |

| LC-MS/MS | Human Serum | Tryptophan-derived uremic solutes (e.g., Indoxyl sulfate, Kynurenine) | Tryptophan-d8 used for quantification of tryptophan | nih.gov |

| UPLC/MS/MS | Mammalian Urine | Amino Acids | Tryptophan-d5 listed as an available internal standard for quantification | lcms.cz |

| UHPLC-ESI-Q Exactive MS | Mouse Feces, Serum, Brain | 50 neurotransmitters and tryptophan metabolites | Internal standards used for reliable, sensitive, and accurate quantification | acs.org |

Applications of Dl Tryptophan D5 in Metabolic Pathway Elucidation and Flux Analysis

Tracing Tryptophan Catabolism and Anabolism in Research Models

The use of DL-Tryptophan-d5 as a tracer enables the detailed investigation of the primary metabolic pathways originating from tryptophan. It allows for the differentiation between the administered labeled compound and the pre-existing unlabeled tryptophan, providing clear insights into the rates of synthesis, degradation, and interconversion of its various metabolites in specific biological contexts.

The kynurenine (B1673888) pathway (KP) is the principal route of tryptophan catabolism in mammals, accounting for over 95% of its degradation. This pathway produces several neuroactive and immunomodulatory metabolites. DL-Tryptophan-d5 is a powerful tool for studying the dynamics of the KP, particularly in research investigating inflammatory and neurological conditions where pathway dysregulation is common. When DL-Tryptophan-d5 is introduced into a research model, its conversion into labeled downstream metabolites can be monitored over time, providing a direct measure of pathway activity.

The rate-limiting first steps of the kynurenine pathway are catalyzed by the enzymes Tryptophan 2,3-dioxygenase (TDO), primarily in the liver, and Indoleamine 2,3-dioxygenase (IDO1), which is expressed in various extrahepatic tissues and is strongly induced by inflammatory stimuli. By administering DL-Tryptophan-d5 and measuring the subsequent appearance of its labeled product, kynurenine-d4, researchers can infer the in vivo activity of these key enzymes.

For example, in studies involving inflammatory challenges (e.g., lipopolysaccharide administration in animal models), a rapid and significant increase in the concentration of kynurenine-d4 relative to tryptophan-d5 indicates a marked upregulation of IDO1 activity. Furthermore, this tracer-based approach allows for the investigation of metabolic shunts within the pathway. The relative abundance of different labeled downstream metabolites reveals the preferential flow, or flux, through competing branches, such as the branch leading to the neuroprotectant kynurenic acid versus the branch leading to the potentially neurotoxic 3-hydroxykynurenine and quinolinic acid.

Table 1: Example Data from a Tracer Study on Kynurenine Pathway Activity

This table illustrates hypothetical results from a study measuring the concentration of labeled metabolites in plasma 4 hours after administration of DL-Tryptophan-d5 to control and inflammation-induced research models.

| Analyte | Control Model (ng/mL) | Inflammation Model (ng/mL) | Interpretation |

|---|---|---|---|

| Tryptophan-d5 (Tracer) | 5000 | 2500 | Increased consumption of the tracer in the inflammation model. |

| Kynurenine-d4 | 50 | 450 | Significantly increased flux into the KP, indicating heightened IDO1/TDO activity. |

| Kynurenic Acid-d4 | 5 | 25 | Increased production, but the Kyn/Trp ratio shows a greater overall pathway activation. |

| Quinolinic Acid-d4 | 2 | 30 | Suggests a metabolic shunt towards the 3-hydroxykynurenine branch under inflammation. |

The specific placement of the five deuterium (B1214612) atoms on the indole (B1671886) ring of DL-Tryptophan-d5 is critical for tracing studies. During the enzymatic conversion of tryptophan to kynurenine, the indole ring is opened between C2 and C3. This process results in the loss of the substituent at the C2 position. If the deuterium is on C2, it is lost. However, in DL-Tryptophan-d5 (major), the labels are on the benzene (B151609) portion of the indole ring (positions 4, 5, 6, 7) and the side chain. Typically, commercially available Tryptophan-d5 has labels at positions 2',4,5,6,7-d5. The conversion to kynurenine involves the loss of the deuterium at position 2', leaving four deuterium atoms on the newly formed benzene ring of kynurenine.

This retention of four deuterium atoms (d4) persists through several subsequent metabolic steps. Therefore, researchers can specifically track the progression of the administered tracer through the entire pathway by monitoring for the characteristic mass shift of +4 Da in key metabolites using LC-MS/MS.

Table 2: Retention of Deuterium Labels in Major Kynurenine Pathway Metabolites

This table outlines the expected number of deuterium atoms retained in key metabolites derived from Tryptophan-d5 (2',4,5,6,7-d5).

| Compound | Metabolic Role | Expected Deuterium Atoms Retained | Resulting Isotopologue |

|---|---|---|---|

| Tryptophan | Precursor | 5 | Tryptophan-d5 |

| Kynurenine | Central KP Metabolite | 4 | Kynurenine-d4 |

| Kynurenic Acid | Neuroprotectant | 4 | Kynurenic Acid-d4 |

| Anthranilic Acid | KP Metabolite | 4 | Anthranilic Acid-d4 |

| 3-Hydroxykynurenine | Intermediate | 4 | 3-Hydroxykynurenine-d4 |

| Xanthurenic Acid | Side-branch Metabolite | 4 | Xanthurenic Acid-d4 |

| Quinolinic Acid | NMDA Receptor Agonist | 4 | Quinolinic Acid-d4 |

While a minor route quantitatively, the serotonin (B10506) pathway is physiologically critical. Tryptophan is the precursor to the neurotransmitter serotonin (5-hydroxytryptamine) and the hormone melatonin (B1676174). DL-Tryptophan-d5 serves as an effective tracer for quantifying the turnover rates of these molecules in research settings. Following administration of the labeled precursor, the synthesis of serotonin-d4 and melatonin-d4 (B20853) can be measured in specific tissues, such as the brain or pineal gland of research animals. This allows for the calculation of synthesis and degradation rates, providing invaluable data on neurotransmitter and hormone dynamics under various experimental conditions without relying solely on static concentration measurements.

The gut microbiota possess enzymes, such as tryptophanase, that are absent in the host and can metabolize tryptophan into a variety of signaling molecules, including indole, indole-3-acetic acid (IAA), indole-3-propionic acid (IPA), and skatole. These compounds can enter systemic circulation and influence host physiology. DL-Tryptophan-d5 is instrumental in dissecting the contribution of the gut microbiome to the body's pool of these indole derivatives. When administered to an animal model, the appearance of deuterated indole derivatives (e.g., indole-d4, IAA-d4) in plasma, urine, or feces provides definitive evidence of their microbial origin from the ingested tryptophan. This technique allows researchers to quantify the metabolic output of the gut microbiome and study how it is affected by factors like diet, antibiotics, or disease models.

Investigation of the Kynurenine Pathway using Deuterated Tryptophan

Quantitative Metabolic Flux Analysis (MFA) using Stable Isotope Tracers

Metabolic Flux Analysis (MFA) is a sophisticated analytical approach used to quantify the rates of intracellular metabolic reactions. Stable isotope tracers like DL-Tryptophan-d5 are fundamental to this technique. The core principle of isotope-based MFA involves introducing a labeled substrate into a biological system at a steady state and then measuring the resulting mass isotopomer distributions (MIDs) of downstream metabolites. MIDs describe the relative abundance of all isotopic forms of a metabolite (e.g., M+0, M+1, M+2, etc.).

In the context of tryptophan metabolism, a known amount of DL-Tryptophan-d5 is introduced. After a period of time to allow for metabolic processing, key metabolites are extracted and their MIDs are determined by mass spectrometry. This experimental data is then fed into a computational model of the metabolic network. The model calculates the theoretical MIDs that would result from a given set of reaction rates (fluxes). By iteratively adjusting the flux values, the algorithm finds the set of fluxes that best reproduces the experimentally measured MIDs.

This powerful approach moves beyond simple concentration changes to provide absolute or relative quantitative values for the flow of carbon atoms through competing metabolic pathways. For instance, MFA can be used to precisely determine the percentage of the total tryptophan pool that is directed towards:

Protein Synthesis

The Kynurenine Pathway

The Serotonin Pathway

Microbial Metabolism

This allows for an unparalleled quantitative understanding of how metabolic resources are allocated and how these allocations shift in response to genetic modifications, pharmacological interventions, or pathological states.

Elucidating Novel Tryptophan Metabolic Pathways in Experimental Systems

A significant application of isotope tracing is the discovery of previously unknown metabolic pathways or connections. jove.comcore.ac.uk By feeding a labeled precursor like DL-Tryptophan-d5 and observing the unexpected appearance of the label in a downstream product, researchers can uncover new biochemical transformations. oup.com

For example, quantitative analysis using labeled tryptophan in the yeast Saccharomyces cerevisiae demonstrated that melatonin can be synthesized via at least two different pathways. researchgate.net One of these pathways starts from tryptophan, similar to the known pathway in vertebrates, confirming a metabolic capability in yeast that was previously uncertain. researchgate.net

In another line of research, metabolomics studies using isotope-labeled standards for accurate quantification helped identify a novel link between exposure to the chemical bisphenol A (BPA) and disruptions in both bile acid and tryptophan metabolism in pregnant mice. nih.gov This work uncovered new pathways potentially underlying BPA-induced metabolic diseases. nih.gov The general approach involves tracing the atom transition paths from the labeled substrate into various metabolites; if the observed labeling pattern in a product cannot be explained by known pathways, it points toward a novel enzymatic reaction or route. jove.com This makes DL-Tryptophan-d5 a valuable tool for metabolic discovery in diverse experimental systems.

Dl Tryptophan D5 in Quantitative Metabolomics and Advanced Biomarker Discovery Research

Profiling Tryptophan and its Metabolites in Biological Samples for Research Purposes

The accurate quantification of tryptophan and its catabolites is essential for understanding its role in health and disease. DL-Tryptophan-d5 is frequently used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to achieve this accuracy. nih.govtudelft.nl These methods are designed to be sensitive and comprehensive, covering key metabolites across the serotonin (B10506), kynurenine (B1673888), and indole (B1671886) pathways. tudelft.nl The use of stable isotope-labeled standards like DL-Tryptophan-d5 is critical for correcting matrix effects and procedural losses, which is fundamental for the validation of analytical methods across different biological samples. tudelft.nldiva-portal.org This approach facilitates the discovery of novel biomarkers and allows for the comparison of results from animal models with human clinical samples. diva-portal.org

In vitro cell culture systems are vital for investigating cellular metabolism under controlled conditions. DL-Tryptophan-d5 has been integral to quantitative methods developed to analyze metabolic changes in cell culture supernatants. nih.govrug.nl For instance, researchers have applied these highly accurate analytical techniques to study the shifts in tryptophan metabolism in supernatants from immune cells, such as monocytes and dendritic cells, following treatment with immunomodulatory agents like interferon-gamma (IFN-γ). tudelft.nlrug.nl These studies help elucidate the cellular mechanisms that govern tryptophan utilization and metabolite production in response to specific stimuli. Further research has also explored how byproducts of tryptophan metabolism can act as inhibitors of cell growth in Chinese hamster ovary (CHO) cell cultures, a finding with implications for biopharmaceutical production. researchgate.net

To understand the systemic and tissue-specific roles of tryptophan metabolism, researchers rely on the analysis of various biofluids and tissue extracts. DL-Tryptophan-d5 is a key component in validated LC-MS/MS methods for quantifying tryptophan metabolites in human and animal samples, including serum, plasma, and urine. nih.govtudelft.nldiva-portal.org These robust methods have been applied to diverse research areas, from studying metabolic differences between species to identifying potential disease biomarkers. diva-portal.org For example, profiling tryptophan metabolites in urine has been explored to find biomarkers for neurodegenerative conditions like Parkinson's disease. nih.govnih.gov The ability to accurately measure these compounds in different biological compartments, such as blood, hippocampus, and ileum mucosa, provides critical insights into the inflammatory state and metabolic regulation within specific regions of the body. rsc.org

Below is a table summarizing the application of quantitative methods using DL-Tryptophan-d5 in various biological samples.

| Biological Sample | Research Context | Key Findings/Objectives |

|---|---|---|

| Cell Culture Supernatants | Immunology | Analysis of tryptophan metabolism changes in IFN-γ-treated monocytes and dendritic cells. tudelft.nlrug.nl |

| Serum / Plasma | Comparative Metabolism, Disease Biomarkers | Quantitative analysis in human and murine plasma to explore species-specific metabolic variations. diva-portal.org A meta-analysis established normative concentration ranges. nih.gov |

| Urine | Neurodegenerative Disease Research | Profiling of 21 tryptophan metabolites to identify potential biomarkers for Parkinson's disease. nih.govnih.gov |

| Animal Tissues | Physiology, Inflammation | Monitoring metabolic ratios in hippocampus and ileum mucosa to assess regional inflammatory status. rsc.org |

Research on Metabolic Signatures Associated with Experimental Conditions

By enabling precise quantification, DL-Tryptophan-d5 facilitates research into how tryptophan metabolism is altered by various physiological and pathological states. These studies aim to identify unique metabolic signatures—patterns of metabolite changes—that are associated with specific experimental conditions, providing insights into disease mechanisms and therapeutic targets.

Tryptophan metabolism is deeply intertwined with the immune system. nih.gov The catabolism of tryptophan through the kynurenine pathway is a key mechanism of immune tolerance. nih.gov The enzyme indoleamine 2,3-dioxygenase (IDO), which initiates this pathway, is induced during an immune response. nih.gov Quantitative metabolomic studies, using internal standards like DL-Tryptophan-d5, are essential for investigating these interactions. Research has shown that tryptophan metabolites produced by gut microbiota can serve as signaling molecules that help maintain immune system homeostasis. nih.gov In research models, accurate measurement of these metabolites helps to understand how tryptophan supplementation can induce microbial indole and host kynurenine metabolic pathways, which are known to be immunomodulatory. researchgate.net Furthermore, studies have linked diet-induced maternal immune activation with disrupted tryptophan metabolism, affecting fetal brain development in mice. researchgate.net

Diet and environmental exposures can significantly influence tryptophan metabolism. As an essential amino acid obtained from the diet, tryptophan levels and metabolic pathways are sensitive to nutritional intake. frontiersin.org Research has demonstrated that dietary fiber can reshape gut microbial metabolism of tryptophan, promoting the production of beneficial metabolites. news-medical.net Conversely, a low-tryptophan diet can impair intestinal immunity. frontiersin.org Environmental pollutants, including inorganic and organic chemicals, have also been shown to disrupt tryptophan metabolism through mechanisms like oxidative stress and gut microbiota imbalance. nih.gov The ability to accurately quantify tryptophan and its derivatives using isotope-labeled standards is fundamental to studies that explore the link between these external factors and health risks. nih.gov

Chronic stress is known to disrupt emotional and energetic balance, often leading to metabolic disorders. nih.gov Animal models are crucial for investigating the underlying biochemical changes. In studies of chronic mild stress (CMS), researchers have used targeted metabolomics to reveal that stress-induced behaviors, such as emotional eating, are accompanied by significant disturbances in tryptophan metabolism. nih.govnih.gov These studies found that CMS disrupts the intestinal tryptophan-derived serotonin (5-HT) metabolic pathways in mice. nih.govnih.gov Subsequent tryptophan supplementation was shown to ameliorate anxiety and depression-like behaviors and normalize the expression of appetite regulators in the hypothalamus. nih.gov Such findings, which depend on precise metabolite quantification, highlight the central role of the tryptophan metabolic pathway in the body's response to stress. nih.govnih.gov

The following table details research findings on metabolic signatures associated with different experimental conditions.

| Experimental Condition | Research Model/Subject | Key Research Findings |

|---|---|---|

| Immune Response Modulation | Human subjects and in vitro models | Tryptophan supplementation activates immunomodulatory microbial indole and host kynurenine pathways. researchgate.net Tryptophan catabolism is a critical mechanism for immune tolerance. nih.gov |

| Nutritional/Environmental Impact | Review of human and animal studies | Dietary fiber shifts gut microbial tryptophan metabolism toward beneficial metabolites. news-medical.net Environmental pollutants can disrupt tryptophan metabolism, contributing to immune and neurological dysfunction. nih.gov |

| Stress-Induced Perturbations | Mouse models of chronic mild stress | Chronic stress leads to emotional eating behaviors and is associated with disordered tryptophan metabolism. nih.govnih.gov Tryptophan supplementation can improve stress-related behaviors and normalize appetite regulators. nih.gov |

Role in Discovering and Validating Research Biomarkers of Biological Processes

In the fields of quantitative metabolomics and advanced biomarker discovery, stable isotope-labeled internal standards are indispensable for achieving the accuracy and reproducibility required for high-quality research. DL-Tryptophan-d5, a deuterated form of the essential amino acid tryptophan, serves as a critical tool in mass spectrometry-based analytical methods. creative-proteomics.com Its use allows for the precise quantification of endogenous tryptophan and its metabolites, correcting for variations that can occur during sample preparation and analysis. This precision is fundamental to discovering and validating robust biomarkers associated with various biological processes and pathological conditions. Exploring the metabolic fate of tryptophan is crucial as it is a precursor to many bioactive molecules and its metabolic pathways are implicated in numerous physiological and disease states. creative-proteomics.comrsc.org

Identification of Discriminative Metabolic Features in Experimental Cohorts

A primary goal in metabolomics research is to identify "discriminative metabolic features"—specific metabolites or patterns of metabolites—that can distinguish between different experimental groups, such as healthy subjects versus those with a disease, or pre-treatment versus post-treatment states. The use of DL-Tryptophan-d5 as an internal standard is pivotal in ensuring that the detected differences in metabolite levels are genuine biological variations and not analytical artifacts.

By providing a stable reference point, DL-Tryptophan-d5 helps to normalize data, enabling the confident identification of metabolic signatures. For example, untargeted metabolomics studies have successfully identified distinct metabolic profiles in various conditions by reliably quantifying tryptophan and its derivatives.

Research examples include:

Obesity and Liver Disease: In studies of obesity and metabolic dysfunction-associated steatotic liver disease (MASLD), researchers identified a unique metabolic signature characterized by altered concentrations of kynurenine-related metabolites and changes in the serotonin pathway. nih.gov The ability to accurately quantify these tryptophan catabolites is essential for discerning stage-specific alterations in metabolic fluxes. nih.gov

Diabetic Glomerulopathy: In patients with type 2 diabetes and diabetic glomerulopathy, metabolomic analysis revealed that the tryptophan metabolism pathway was the most significantly altered. nih.gov Specific changes, including the accumulation of L-tryptophan and serotonin, were identified as key discriminative features. nih.gov

The reliability of these findings hinges on robust quantitative methods, where internal standards like DL-Tryptophan-d5 are employed to ensure the accuracy of the measurements across large experimental cohorts. creative-proteomics.comnih.govresearchgate.net

Quantitative Monitoring of Pathway Shifts (e.g., Kynurenine to Tryptophan Ratio) in Research Studies

DL-Tryptophan-d5 is particularly crucial for monitoring dynamic shifts in metabolic pathways. One of the most significant applications is in the quantification of the kynurenine to tryptophan (K/T) ratio. The conversion of tryptophan to kynurenine is the first and rate-limiting step of the kynurenine pathway, which is the main route for tryptophan degradation. mdpi.com The enzyme responsible, indoleamine 2,3-dioxygenase (IDO), is induced by pro-inflammatory signals, making the K/T ratio a widely accepted proxy for IDO activity and a biomarker for immune activation and inflammation. nih.gov

In liquid chromatography-mass spectrometry (LC-MS/MS) analysis, DL-Tryptophan-d5 is added to samples as an internal standard. nih.gov Because it is chemically identical to endogenous tryptophan but has a different mass, it co-elutes and ionizes similarly, allowing for precise correction of any analyte loss during sample processing or fluctuations in instrument response. This ensures highly accurate and reproducible quantification of both tryptophan and kynurenine (for which a corresponding deuterated standard like Kynurenine-d4 is often used), making the calculated K/T ratio a reliable research biomarker. nih.govbac-lac.gc.ca

Elevated K/T ratios have been investigated as potential biomarkers in a wide array of research studies, linking inflammation to disease pathogenesis and progression.

| Research Area | Key Findings | Significance of K/T Ratio | Reference |

|---|---|---|---|

| Childhood Development | The K/T ratio was negatively associated with linear growth in stunted children in Bangladesh. | Indicates that chronic immune activation may contribute to growth deficits. | nih.gov |

| Neurodegenerative Diseases | In older adults, an increasing K/T ratio over two years was associated with rising plasma biomarkers for neurodegeneration and neuroinflammation. | Suggests that dysregulated kynurenine pathway metabolism may play a role in the pathogenesis of Alzheimer's Disease and related dementias. | nih.gov |

| Infectious Diseases (Tuberculosis) | The plasma K/T ratio was identified as a promising diagnostic biomarker for pulmonary tuberculosis in both HIV-infected and uninfected individuals. | Reflects the host inflammatory response to the infection. | nih.govimmusmol.com |

| Oncology (Non-Small Cell Lung Cancer) | A high K/T ratio was associated with squamous cell carcinoma histotype. | Serves as a marker of cancer-associated immune suppression. | mdpi.com |

| Stress Physiology (Fish) | The K/T ratio was significantly greater in fish liver and brain tissue 48 hours after acute stress exposure. | Demonstrates its utility as a biomarker of the physiological stress response. | bac-lac.gc.ca |

Diverse Research Applications and Methodological Extensions of Dl Tryptophan D5

Biophysical Investigations: Neutron Scattering Studies

Neutron scattering is a powerful technique for elucidating the structure and dynamics of biological macromolecules. The use of isotopically labeled molecules, such as DL-Tryptophan-d5, is central to many neutron scattering experiments, providing unique insights that are often inaccessible with other methods.

The primary advantage of using deuterated proteins in neutron scattering studies lies in the large difference in the neutron scattering cross-section between hydrogen (¹H) and deuterium (B1214612) (²H or D). nih.gov This difference allows for "contrast variation," a technique where the scattering from specific components of a complex can be highlighted or masked by selectively deuterating them. nih.govjst.go.jp For instance, by studying a deuterated protein in a hydrogenated solvent (or vice versa), it is possible to separate the scattering signal of the protein from that of the solvent and its hydration shell. nih.gov

In a study on Green Fluorescent Protein (GFP), researchers used fully deuterated GFP in H₂O and hydrogenated GFP in D₂O to directly compare the dynamics of the protein and its hydration water. nih.gov This approach revealed that hydration water facilitates protein dynamics at higher temperatures while suppressing them at lower temperatures. nih.gov The distinct scattering properties of hydrogen and deuterium enabled the clear separation of the protein's localized motions from the diffusive character of the hydration water. nih.gov

Selective deuteration of specific amino acids, such as tryptophan, can provide even more detailed information. By incorporating DL-Tryptophan-d5 into a protein, the tryptophan residues become "visible" to neutrons, allowing researchers to probe their specific location and dynamics within the protein structure. This has been demonstrated in studies of maltose (B56501) binding protein (MBP), where selective deuteration of tryptophan and methionine residues showed measurable differences in small-angle neutron scattering (SANS) data, indicating the potential to enhance structural determination. nih.gov Similarly, small-angle neutron scattering with deuterium-labeled isomers of tryptophan synthase revealed the quaternary structure of the enzyme, showing that the two alpha subunits are located on opposite sides of the beta subunit. nih.gov

The following table summarizes the key advantages of using deuteration in neutron scattering studies of proteins:

| Advantage of Deuteration | Description | Example Application |

| Contrast Variation | The significant difference in neutron scattering length between hydrogen and deuterium allows for the selective visualization of specific components in a biological system. nih.govjst.go.jp | Studying a deuterated protein in H₂O to isolate the protein's scattering signal from the solvent. nih.gov |

| Separation of Protein and Solvent Dynamics | Enables the independent study of the dynamics of a protein and its surrounding hydration water. nih.gov | Direct comparison of the dynamics of deuterated GFP in H₂O and hydrogenated GFP in D₂O. nih.gov |

| Highlighting Specific Residues | Selective deuteration of individual amino acids, like tryptophan, allows for the investigation of their specific roles in protein structure and function. nih.gov | Using D-trp MBP to study the location and dynamics of tryptophan residues in maltose binding protein. nih.gov |

| Structural Determination of Complexes | Deuterium labeling can be used to determine the arrangement of subunits within a multi-protein complex. nih.gov | Elucidating the quaternary structure of tryptophan synthase. nih.gov |

Applications in Proteomics Research, including Selective Isotope Labeling Approaches (e.g., SILAC)

In the field of proteomics, which involves the large-scale study of proteins, stable isotope labeling is a cornerstone for accurate protein quantification. DL-Tryptophan-d5 can be utilized in various isotope labeling strategies, including the widely used Stable Isotope Labeling by Amino acids in Cell culture (SILAC).

SILAC is a metabolic labeling technique where cells are grown in a medium containing a "heavy" isotopically labeled amino acid, while a control cell population is grown in a medium with the corresponding "light" (natural abundance) amino acid. mtoz-biolabs.comthermofisher.com This results in the incorporation of the labeled amino acid into all newly synthesized proteins. mtoz-biolabs.com The two cell populations can then be combined, and the relative abundance of proteins can be accurately determined by mass spectrometry by comparing the signal intensities of the heavy and light peptide pairs. nih.gov

While arginine and lysine (B10760008) are the most commonly used amino acids in SILAC due to the properties of the enzyme trypsin, which is typically used to digest proteins into peptides, other amino acids, including tryptophan, can also be used for specific applications. nih.gov Selective isotope labeling of tryptophan can be particularly valuable for studying proteins where tryptophan residues play a critical functional or structural role. nih.gov Novel methods have been developed to introduce stable isotopes into tryptophan residues, allowing for the analysis of conformational changes in these residues in response to interactions with other molecules. nih.gov

The table below outlines the key features of SILAC and the potential role of labeled tryptophan:

| Feature of SILAC | Description | Relevance of Labeled Tryptophan |

| Metabolic Labeling | Isotope labels are incorporated into proteins in vivo during cell growth. mtoz-biolabs.comthermofisher.com | DL-Tryptophan-d5 can be supplied in the cell culture medium for incorporation into newly synthesized proteins. |

| High Quantitative Accuracy | Combining samples early in the workflow minimizes experimental variability, leading to precise quantification. mtoz-biolabs.com | Allows for accurate measurement of changes in the abundance of tryptophan-containing proteins. |

| Multiplexing | Different "heavy" isotopes can be used to compare multiple experimental conditions simultaneously. nih.gov | Different deuterated or ¹³C/¹⁵N-labeled tryptophan isotopologues could potentially be used for multiplexed experiments. |

| Dynamic Protein Expression Studies | Well-suited for time-resolved studies of cellular responses to various stimuli. mtoz-biolabs.com | Can be used to track the synthesis and turnover of specific tryptophan-containing proteins over time. |

Development of Chiral Separation Methods for Deuterated Tryptophan Isomers

Tryptophan, like most amino acids, is a chiral molecule, meaning it exists in two non-superimposable mirror-image forms, or enantiomers: D-tryptophan and L-tryptophan. The separation of these enantiomers is crucial in many fields, as they often have different biological activities. The principles and methods developed for the chiral separation of tryptophan can be applied to its deuterated isomers, such as the components of DL-Tryptophan-d5.

High-performance liquid chromatography (HPLC) is a widely used technique for chiral separations. nih.govnih.govphenomenex.com The separation of enantiomers requires a chiral environment, which can be achieved in several ways:

Chiral Stationary Phases (CSPs): These are HPLC columns packed with a chiral material that interacts differently with the two enantiomers, leading to different retention times. registech.com

Chiral Mobile Phase Additives: A chiral molecule is added to the mobile phase, which forms transient diastereomeric complexes with the enantiomers, allowing for their separation on a standard achiral column. phenomenex.com

Pre-column Derivatization: The enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on an achiral column. nih.gov

A study on the chiral separation of tryptophan enantiomers utilized pre-column derivatization with o-phthalaldehyde (B127526) and N-acetyl-l-cysteine, followed by HPLC with chemiluminescence detection. nih.gov Another approach used chiral ionic liquids as ligands in ligand-exchange chromatography to separate tryptophan enantiomers. nih.gov The development of such methods is essential for quality control and for studying the stereospecific effects of deuterated tryptophan in biological systems.

The following table summarizes common approaches for the chiral separation of tryptophan, which are applicable to its deuterated isomers:

| Chiral Separation Method | Principle | Example Application for Tryptophan |

| Chiral Stationary Phase (CSP) HPLC | Differential interaction of enantiomers with a chiral column material. registech.com | Separation of DL-leucine-DL-tryptophan dipeptide stereomers on an AmyCoat-RP column. nih.govresearchgate.net |

| Chiral Mobile Phase Additive | Formation of transient diastereomeric complexes in the mobile phase. phenomenex.com | Use of chiral ionic liquids as ligands in ligand-exchange chromatography. nih.gov |

| Pre-column Derivatization | Conversion of enantiomers into diastereomers prior to separation on an achiral column. nih.gov | Derivatization with o-phthalaldehyde and N-acetyl-l-cysteine for HPLC-chemiluminescence detection. nih.gov |

Methodological Advancements in Sample Preparation for Isotopic Analysis

Accurate isotopic analysis relies on robust and reproducible sample preparation methods. The preparation of samples containing tryptophan for isotopic analysis presents unique challenges due to the amino acid's susceptibility to degradation under certain conditions.

A significant advancement in sample preparation for tryptophan analysis is the use of antioxidants during protein hydrolysis. frontiersin.org Alkaline hydrolysis is often required to release tryptophan from proteins, but this process can lead to its degradation. The inclusion of an antioxidant like ascorbic acid can prevent this degradation, leading to more accurate quantification. frontiersin.org

In many quantitative studies, it is necessary to measure the concentration of an analyte in a complex biological matrix, such as plasma or tissue homogenate. The presence of endogenous (naturally occurring) tryptophan in these samples can interfere with the accurate quantification of an exogenously added standard, such as DL-Tryptophan-d5.

To address this, methods for matrix standardization are employed. One approach is the use of a standard addition method combined with an internal standard. nih.gov In this method, known amounts of the standard are added to the sample, and the response is measured. By extrapolating back to a zero addition, the concentration of the endogenous analyte can be determined. The use of an isotopically labeled internal standard, such as a different isotopologue of tryptophan, helps to correct for variations in sample processing and instrument response. nih.gov

While complete removal of endogenous tryptophan is often not feasible or necessary, various sample cleanup techniques, such as solid-phase extraction or liquid-liquid extraction, can be used to reduce matrix effects and improve the accuracy of the analysis. nih.govmdpi.com These methodological advancements are crucial for obtaining reliable data in studies utilizing DL-Tryptophan-d5.

The table below highlights key considerations and advancements in sample preparation for tryptophan isotopic analysis:

| Methodological Aspect | Challenge | Advancement/Solution |

| Protein Hydrolysis | Tryptophan degradation during acid or alkaline hydrolysis. | Use of antioxidants like ascorbic acid during alkaline hydrolysis to prevent degradation. frontiersin.org |

| Quantification in Biological Matrices | Interference from endogenous tryptophan. nih.gov | Use of standard addition methods and isotopically labeled internal standards to accurately determine concentrations. nih.gov |

| Matrix Effects in Mass Spectrometry | Suppression or enhancement of the analyte signal by other components in the sample matrix. | Implementation of sample cleanup procedures like solid-phase extraction or liquid-liquid extraction to remove interfering substances. nih.govmdpi.com |

Challenges, Limitations, and Future Directions in Dl Tryptophan D5 Research

Addressing Isotope Effects and Label Scrambling in Complex Biological Systems

A primary concern in stable isotope tracer studies is the potential for isotope effects, where the heavier isotope (deuterium) can alter the rate of biochemical reactions compared to its lighter counterpart (hydrogen). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to greater metabolic and photochemical stability. This increased stability might influence the pharmacokinetics of DL-Tryptophan-d5 and its metabolites.

Another potential issue is "label scrambling," where the deuterium (B1214612) atoms from the tracer molecule are exchanged with hydrogen atoms in the surrounding biological matrix, leading to a loss of the isotopic label from the target molecule and its incorporation into other molecules. This could potentially compromise the accuracy of tracer studies by diluting the isotopic enrichment of the intended analyte. However, studies have shown that for deuterated tryptophan, the deuterium label can be stable. For instance, one study in rabbits using TRP-D5 found no loss of deuterium from tryptophan and its metabolite, quinolinic acid, in plasma and cerebrospinal fluid. This suggests that in some biological systems and over certain experimental durations, label scrambling may not be a significant issue for DL-Tryptophan-d5. Nevertheless, the potential for hydrogen-deuterium exchange exists, particularly for protons on the aromatic ring of the indole (B1671886) nucleus. The stability of the deuterium label should be carefully validated within the specific context of each experimental model and biological system to ensure the integrity of the tracer data.

Standardization and Harmonization of Deuterated Tryptophan Methodologies Across Research Laboratories

The reproducibility and comparability of data from studies using DL-Tryptophan-d5 are contingent on the standardization and harmonization of analytical methodologies across different research laboratories. A lack of standardized protocols can introduce significant inter-laboratory variability, making it challenging to synthesize findings from multiple studies.

A key area requiring standardization is the analytical methodology for quantifying deuterated and non-deuterated tryptophan and its metabolites. While various methods based on high-performance liquid chromatography (HPLC) and mass spectrometry (MS) have been developed, differences in sample preparation, derivatization techniques, and mass spectrometry platforms can lead to discrepancies in results. The use of appropriate stable isotope-labeled internal standards is crucial for compensating for matrix effects and improving the accuracy and reproducibility of quantitative analysis.

Furthermore, the development and use of certified reference materials are essential for ensuring the accuracy and comparability of measurements between laboratories. Establishing consensus guidelines for data acquisition, processing, and reporting would also contribute to greater harmonization. Collaborative inter-laboratory comparison exercises can help identify sources of variability and promote the adoption of best practices for the analysis of deuterated tryptophan.

Advancements in Instrumentation and Data Processing for Isotopic Tracing and Quantification